Heptyl(triphenyl)phosphanium bromide CAS number
Heptyl(triphenyl)phosphanium bromide CAS number
An In-depth Technical Guide to Heptyl(triphenyl)phosphanium Bromide
CAS Number: 13423-48-8
Introduction
Heptyl(triphenyl)phosphanium bromide, registered under CAS number 13423-48-8, is a quaternary phosphonium salt that has emerged as a highly versatile and valuable compound in both synthetic organic chemistry and the burgeoning field of drug development.[1][2] Its unique molecular architecture, featuring a lipophilic heptyl chain, a bulky triphenylphosphonium cation, and a bromide counter-anion, underpins its utility in a diverse range of applications. For synthetic chemists, it is a reliable precursor for Wittig reagents and an efficient phase-transfer catalyst.[3][4] For medicinal chemists and drug development professionals, the triphenylphosphonium moiety serves as a powerful tool for targeting mitochondria, opening new avenues for developing novel therapeutics against cancer and multidrug-resistant bacteria.[5][6]
This guide provides a comprehensive technical overview of heptyl(triphenyl)phosphanium bromide, synthesizing field-proven insights with established scientific principles. We will delve into its physicochemical properties, synthesis and characterization, core applications with mechanistic explanations, and essential safety protocols, providing researchers with the authoritative grounding required for its effective use.
Part 1: Core Physicochemical Properties and Specifications
The efficacy and application of heptyl(triphenyl)phosphanium bromide are dictated by its fundamental chemical and physical properties. A summary of its key specifications is provided below.
| Property | Value | Reference(s) |
| CAS Number | 13423-48-8 | [1][2][7][8] |
| Molecular Formula | C₂₅H₃₀BrP | [1][8] |
| Molecular Weight | 441.38 g/mol | [7][8] |
| Appearance | White to off-white crystalline powder or solid | [1][3][9] |
| Melting Point | 173-176 °C | [1][8] |
| Purity | Typically >98% (by HPLC) | [3][10] |
| Solubility | Soluble in solvents like methanol; the lipophilic chain enhances solubility in organic media.[4][8] | [4][8] |
| Synonyms | n-Heptyltriphenylphosphonium bromide, Heptyltriphenylphosphonium bromide | [7][8] |
Key Technical Insights:
-
Hygroscopic Nature: The compound is sensitive to moisture and should be handled and stored accordingly.[8][9] Exposure to air can lead to clumping and potential degradation.
-
Storage: It is recommended to store the material under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry, and dark place to maintain its integrity.[1][8][10]
Part 2: Synthesis and Characterization
A robust and reproducible synthesis is fundamental to obtaining high-purity heptyl(triphenyl)phosphanium bromide for research applications. The most common and direct method is a nucleophilic substitution reaction.
General Synthesis Pathway
The synthesis involves the reaction of triphenylphosphine with 1-bromoheptane. Triphenylphosphine acts as the nucleophile, attacking the electrophilic carbon of the heptyl chain and displacing the bromide ion to form the quaternary phosphonium salt.
Caption: General workflow for the synthesis of heptyl(triphenyl)phosphanium bromide.
Experimental Protocol: Laboratory-Scale Synthesis
This protocol describes a self-validating system for producing high-purity material.
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Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add triphenylphosphine (1.0 eq) and anhydrous toluene. Stir until the phosphine is fully dissolved.
-
Addition of Alkyl Halide: Add 1-bromoheptane (1.0-1.1 eq) to the solution. The use of a slight excess of the alkyl halide ensures complete consumption of the triphenylphosphine.
-
Reaction: Heat the mixture to reflux (approximately 110 °C for toluene) and maintain for 24-48 hours.[11] The progress can be monitored by Thin Layer Chromatography (TLC). The product, being a salt, is typically insoluble in toluene and will precipitate out as a white solid.
-
Isolation: Cool the reaction mixture to room temperature. The precipitated product can be collected by vacuum filtration.
-
Purification: Wash the collected solid with a non-polar solvent like diethyl ether or hexane to remove any unreacted starting materials and byproducts.[12] This step is crucial for removing residual triphenylphosphine and 1-bromoheptane.
-
Drying: Dry the purified white solid under vacuum at an elevated temperature (e.g., 60-80 °C) to remove residual solvents. The final product should be a fine, free-flowing white powder.
Analytical Characterization
-
Purity Analysis (HPLC): High-Performance Liquid Chromatography is the standard for quantifying purity.[3][10] A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile (often with a modifier like TFA) is typically effective.
-
Structural Verification (NMR & MS):
-
¹H NMR: Expect to see characteristic multiplets in the aromatic region (~7.7-8.0 ppm) for the phenyl protons and signals in the aliphatic region for the heptyl chain, including a distinct triplet for the terminal methyl group.
-
³¹P NMR: A single peak around +22 to +25 ppm is characteristic of the phosphonium cation.
-
Mass Spectrometry (ESI+): The positive ion mode will show the mass of the cation [C₂₅H₃₀P]⁺ at m/z 361.21.[13]
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Part 3: Core Applications in Research and Development
The utility of this phosphonium salt spans from foundational organic synthesis to advanced therapeutic design.
Role in Organic Synthesis
A. Wittig Reagent Precursor
Heptyl(triphenyl)phosphanium bromide is a precursor to a phosphorus ylide, the key component in the Wittig reaction, a Nobel Prize-winning method for synthesizing alkenes from carbonyl compounds.[4]
-
Mechanism: The phosphonium salt is deprotonated at the carbon adjacent to the phosphorus atom using a strong base (e.g., n-BuLi, NaH) to form the reactive ylide. This ylide then attacks a carbonyl compound (aldehyde or ketone) to form a four-membered oxaphosphetane intermediate, which subsequently collapses to yield the desired alkene and triphenylphosphine oxide as a byproduct.
Caption: The Wittig reaction pathway using a phosphonium salt precursor.
B. Phase-Transfer Catalyst (PTC)
In many reactions, the reactants are mutually insoluble (e.g., an aqueous solution of a nucleophile and an organic solution of an electrophile). A PTC is required to carry the nucleophile into the organic phase where the reaction can occur.[4][14]
-
Mechanism: The lipophilic triphenylphosphonium cation pairs with the nucleophilic anion (e.g., CN⁻, OH⁻) from the aqueous phase. This ion pair has sufficient organic character to dissolve in the organic phase, where the "naked" anion is highly reactive and can readily react with the organic substrate. The phosphonium cation then returns to the aqueous phase to repeat the cycle.
Caption: Mechanism of phase-transfer catalysis (PTC).
Applications in Drug Development and Medicinal Chemistry
The triphenylphosphonium (TPP) cation is a cornerstone of mitochondria-targeted therapies. Due to its lipophilic nature and delocalized positive charge, it readily crosses biological membranes and accumulates within mitochondria, driven by the large negative mitochondrial membrane potential (-150 to -180 mV).
A. Anticancer Therapeutics
Cancer cells often exhibit an elevated mitochondrial membrane potential compared to normal cells, leading to preferential accumulation of TPP-conjugated molecules.[11] This provides a strategy for targeted drug delivery.
-
Mechanism of Action: Heptyl(triphenyl)phosphanium bromide itself, and other alkyl-TPP derivatives, can exhibit direct cytotoxic effects. The long alkyl chain facilitates insertion into the mitochondrial membrane, disrupting its integrity and function, which can trigger apoptosis (programmed cell death).[5][15]
-
Drug Delivery: The TPP moiety can be conjugated to known anticancer drugs to deliver them specifically to the mitochondria of cancer cells, increasing their local concentration and efficacy while potentially reducing systemic toxicity.[6]
B. Antibacterial Agents
The emergence of multidrug-resistant bacteria, particularly Gram-positive "superbugs," is a critical global health threat. Alkyl-TPP salts have shown significant promise in this area.
-
Mechanism of Action: Heptyl(triphenyl)phosphanium bromide and similar compounds have demonstrated potent activity against clinically relevant Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE).[5] The proposed mechanism involves the disruption of the bacterial cell membrane and/or mitochondrial function, leading to cell death. The length of the alkyl chain is a critical determinant of activity.[16]
Summary of Reported Biological Activities
| Compound Class | Target Organism/Cell Line | Reported Activity (MIC) | Reference(s) |
| Alkyl-TPP Derivatives | Gram-positive bacteria (MRSA, MRSE, VRE) | 2–16 µg/mL | [5] |
| Alkyl-TPP Derivatives | MDR Acinetobacter baumannii | 6.25–25.0 µM | [16] |
| TPP-Pinostrobin Derivatives | Human Breast Cancer (MCF-7) | Potent cytotoxicity, superior to parent compound | [6] |
Part 4: Safety, Handling, and Storage
Ensuring laboratory safety is paramount when working with any chemical reagent.
GHS Hazard Information: [8][9][17]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
| Precautionary Measure | Protocol |
| Engineering Controls | Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. |
| Personal Protective Equipment (PPE) | Wear safety glasses or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile). |
| Handling | Avoid contact with skin, eyes, and clothing. Avoid generating dust. Wash hands thoroughly after handling. |
| First Aid (Eyes) | Immediately flush with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[9] |
| First Aid (Skin) | Wash off immediately with soap and plenty of water while removing contaminated clothing. Seek medical attention if irritation persists.[9] |
| Storage | Store in a tightly sealed container in a cool, dry place away from moisture.[1][8] |
Conclusion
Heptyl(triphenyl)phosphanium bromide is far more than a simple chemical reagent; it is an enabling tool for innovation. Its dual role as a robust component in the synthetic chemist's toolbox and as a sophisticated mitochondria-targeting moiety in drug discovery underscores its significance. From the creation of complex organic molecules via the Wittig reaction to the targeted assault on cancer cells and antibiotic-resistant bacteria, its applications are both broad and impactful. A thorough understanding of its properties, synthesis, and handling, as detailed in this guide, empowers researchers to harness its full potential in advancing science and medicine.
References
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SAFETY DATA SHEET - (1-Heptyl)triphenylphosphonium bromide. (2025, September 12). Thermo Fisher Scientific. Retrieved from [Link]
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One-Step Synthesis of Triphenylphosphonium Salts from (Het)arylmethyl Alcohols. (2021, July 7). The Journal of Organic Chemistry. Retrieved from [Link]
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Synthesis and Antiproliferative Activity of Triphenylphosphonium Derivatives of Natural Allylpolyalkoxybenzenes. (2022, January 24). ACS Omega. Retrieved from [Link]
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Synthesis and Characterization of Triphenyl Phosphonium-Modified Triterpenoids with Never Reported Antibacterial Effects Against Clinically Relevant Gram-Positive Superbugs. (n.d.). PMC. Retrieved from [Link]
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PHYSICAL CHEMISTRY-Alkyl Triphenylphosphonium Bromide Surfactant Mediated Reactions of p-Nitrophenyl Acetate. (n.d.). ResearchGate. Retrieved from [Link]
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Theoretical and Experimental Studies of Phosphonium Ionic Liquids as Potential Antibacterials of MDR Acinetobacter baumannii. (2022, April 6). PMC. Retrieved from [Link]
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ANALYTICAL METHOD SUMMARIES. (2018, February 19). Eurofins. Retrieved from [Link]
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Discovery of Alkyl Triphenylphosphonium Pinostrobin Derivatives as Potent Anti-Breast Cancer Agents. (2024, July 15). PubMed. Retrieved from [Link]
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Growth and Characterization of Tetraphenylphosphonium Bromide Crystal. (2017, May 25). MDPI. Retrieved from [Link]
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